2-(2,6-Dimethoxybenzoyl)-3-methylpyridine

Overview

Description

2-(2,6-Dimethoxybenzoyl)-3-methylpyridine is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2-(2,6-Dimethoxybenzoyl)-3-methylpyridine is similar to that of Meticillin, a beta-lactam antibiotic of the penicillin class . The compound targets the MecA PBP2’ (penicillin binding protein 2’) and Penicillin-binding protein 2a in Staphylococcus aureus and Streptococcus pneumoniae . These proteins are crucial for bacterial cell wall synthesis .

Mode of Action

Like other beta-lactam antimicrobials, this compound likely blocks the synthesis of the bacterial cell wall . It inhibits the cross-linkage between the peptidoglycan polymer chains, which constitute a significant portion of gram-positive bacterial cell walls . This inhibition occurs through the competitive inhibition of the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis .

Biochemical Pathways

The compound’s action on the bacterial cell wall synthesis pathway leads to the disruption of the bacterial cell wall, causing bacterial cell death . .

Result of Action

The primary result of the compound’s action is the inhibition of bacterial growth through the disruption of cell wall synthesis . This leads to bacterial cell death, thereby helping to control bacterial infections .

Biological Activity

2-(2,6-Dimethoxybenzoyl)-3-methylpyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in medicinal chemistry, supported by data from various studies.

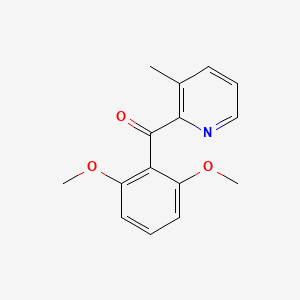

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H15N1O3

- CAS Number : 1187166-13-7

This compound features a pyridine ring substituted with a dimethoxybenzoyl group, which is crucial for its biological activity.

Antimicrobial Activity

Studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. For example, derivatives of pyridine have shown efficacy against various bacterial strains. A comparative study revealed zones of inhibition (ZI) against Klebsiella pneumoniae and Streptococcus species, suggesting that similar compounds may have comparable antimicrobial effects.

| Compound | Zone of Inhibition (mm) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Cefixime | 18 | K. pneumoniae |

| Azithromycin | 19.5 | Streptococcus |

Antioxidant Activity

The antioxidant potential of this compound has been investigated through free radical scavenging assays. The compound demonstrated notable activity against DPPH and ABTS radicals, indicating its capability to mitigate oxidative stress.

- IC50 Values : The IC50 values for the compound were found to be comparable to standard antioxidants like ascorbic acid.

Enzyme Inhibition

Inhibitory effects on key enzymes have also been reported. The compound showed promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

| Enzyme | IC50 (µg/mL) | Standard (Galantamine) |

|---|---|---|

| Acetylcholinesterase | TBD | 0.95 |

| Butyrylcholinesterase | TBD | 0.87 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities by binding to active sites or allosteric sites on enzymes involved in various metabolic pathways.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several pyridine derivatives against clinical isolates. The results indicated that compounds similar to this compound exhibited significant antibacterial properties comparable to conventional antibiotics.

- Assessment of Antioxidant Properties : In vitro assays demonstrated that the compound effectively scavenged free radicals, which may contribute to its protective effects in cellular models exposed to oxidative stress.

Properties

IUPAC Name |

(2,6-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-6-5-9-16-14(10)15(17)13-11(18-2)7-4-8-12(13)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWUQBBFCSGCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C(=O)C2=C(C=CC=C2OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101217598 | |

| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187166-13-7 | |

| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethoxyphenyl)(3-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101217598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.